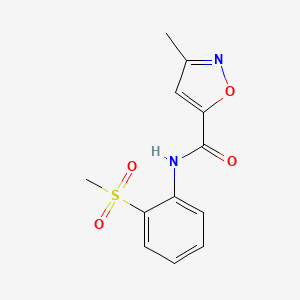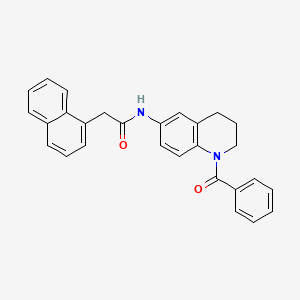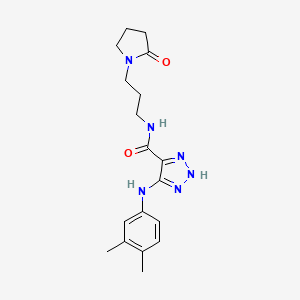![molecular formula C11H13BrO B2492208 2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene CAS No. 110124-11-3](/img/structure/B2492208.png)
2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related brominated benzene compounds often employs methods like the Wittig-Horner reaction or nucleophilic substitution reactions. For instance, 1-Bromo-4-(2,2-diphenylvinyl)benzene was synthesized through a Wittig-Horner reaction, highlighting a general approach for brominated benzene derivatives synthesis involving nucleophilic reactions and subsequent characterizations through methods like NMR, IR, and XRD (Liang Zuo-qi, 2015).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's interactions and reactivity. X-ray crystallography has been extensively used to elucidate the crystal structures of brominated benzenes, revealing supramolecular features such as hydrogen bonding and π–π interactions, which are essential for predicting the compound's behavior in various chemical contexts (Timo Stein et al., 2015).
Chemical Reactions and Properties
Brominated benzene compounds participate in various chemical reactions, such as Diels-Alder reactions, that illustrate their reactivity and potential for creating complex molecular architectures. The electrochemical reduction of 1,2-bis(bromomethyl)benzene, for example, showcases the compound's utility in green chemistry applications (D. Habibi et al., 2014).
Physical Properties Analysis
The physical properties of brominated benzene derivatives, such as melting and boiling points, solubility, and photoluminescence, are determined through various analytical techniques. These properties are vital for applications in material science and organic electronics, where the compound's behavior in different environments is crucial (Liang Zuo-qi, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles or electrophiles, stability under different conditions, and the ability to undergo substitution or addition reactions, are fundamental for synthesizing new compounds and materials. Studies on bromo- and bromomethyl-substituted benzenes provide insights into the interactions that define the chemical behavior of these compounds (P. Jones et al., 2012).
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene and its derivatives are key intermediates in the synthesis of various chemical compounds. The synthesized compounds are characterized by advanced techniques such as NMR, CNMR, MS, and IR, ensuring precise identification of their structure and composition.
Synthesis of Benzamide Derivatives :
- The compound has been used in the synthesis of N-allyl-4-piperidyl benzamide derivatives. These derivatives are identified as potential non-peptide CCR5 antagonists, indicating their possible role in biomedical applications such as HIV-1 infection prevention (Cheng De-ju, 2014).
- Similar synthesis processes have been utilized to create other benzamide derivatives, further indicating the compound's versatility in creating bioactive molecules (H. Bi, 2015).
Crystallography and Molecular Structure Analysis :
- The compound's derivatives have been analyzed for their crystal structures, providing insights into their molecular geometry, interactions, and packing motifs. This is crucial for understanding their chemical behavior and potential applications (Timo Stein, F. Hoffmann, M. Fröba, 2015).
Synthesis of Antimicrobial Agents :
- Derivatives of this compound have been synthesized and shown potent antimicrobial activity against a range of microorganisms, indicating their potential in developing new antimicrobial agents (K. Liaras, A. Geronikaki, J. Glamočlija, A. Ćirić, M. Soković, 2011).
Photochemical and Fluorescence Properties :
- Studies have been conducted to understand the photochemical and fluorescence properties of the compound's derivatives, shedding light on their potential applications in photodynamic therapy and other light-based technologies. For instance, zinc phthalocyanine derivatives exhibit remarkable potential as Type II photosensitizers for cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Spectroscopic Investigations :
- The compound and its derivatives have been the subject of extensive spectroscopic studies, providing valuable data on their vibrational properties and structural insights. This information is crucial for future development and application in various scientific fields (S. Ramalingam, S. Periandy, B. Narayanan, S. Mohan, 2010).
Safety and Hazards
The safety information for “2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
The specific targets would depend on the exact structure of the compound and its physicochemical properties .
Mode of Action
Without specific information, it’s difficult to say exactly how this compound interacts with its targets. Brominated compounds often act by forming covalent bonds with amino acids in proteins, which can alter the protein’s function .
Biochemical Pathways
Brominated compounds can potentially affect a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups (such as the bromine atom and the methyl and methoxy groups in this case) can influence these properties .
Result of Action
Brominated compounds can have a wide range of effects depending on their specific targets and mode of action .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Propriétés
IUPAC Name |
2-bromo-4-methyl-1-(2-methylprop-2-enoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8(2)7-13-11-5-4-9(3)6-10(11)12/h4-6H,1,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZJFZHICRGAOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)acetamide](/img/structure/B2492125.png)


![4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole](/img/structure/B2492130.png)


![(E)-N'-{5-[(1E)-1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2492138.png)
![1-(Azepan-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylethanone](/img/structure/B2492139.png)
![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2492140.png)



![9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2492147.png)
![N-(3,4-dimethylphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2492148.png)